Durantoside II

Description

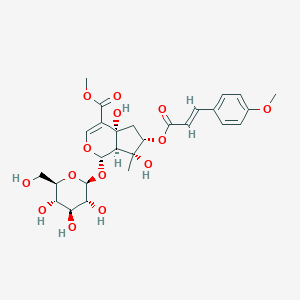

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQVHBAATHWQAS-OALRNCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-66-2 | |

| Record name | Durantoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of Durantoside II?

Audience: Researchers, scientists, and drug development professionals.

Introduction

Durantoside II is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Bouchea fluminensis and Phlomis floccosa.[1] As a member of the iridoid class of compounds, which are known for a wide range of biological activities, this compound is a subject of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a generalized experimental workflow for the isolation and characterization of this compound.

Chemical Structure and Properties

This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a methoxyphenylpropenoyl group.

-

IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

-

Molecular Formula: C₂₇H₃₄O₁₄[1][]

-

Canonical SMILES: CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O[]

-

InChI Key: DVQVHBAATHWQAS-OALRNCSFSA-N[1]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 582.56 g/mol | [][3][4] |

| Boiling Point (Predicted) | 803.7 ± 65.0 °C | [] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [] |

| Purity (Commercial) | >95% to ≥98% | [][3] |

Experimental Protocols

The isolation and characterization of this compound from plant sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on standard methods for natural product isolation.

-

Objective: To extract a crude mixture of compounds from the plant material.

-

Methodology:

-

Air-dry and powder the plant material (e.g., leaves and stems of Duranta erecta).[]

-

Perform solvent extraction, often using methanol or ethanol, through methods such as maceration, soxhlet extraction, or ultrasonication.

-

Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.

-

-

Objective: To separate the crude extract into fractions of varying polarity.

-

Methodology:

-

Employ liquid-liquid partitioning with a series of immiscible solvents (e.g., n-hexane, ethyl acetate, and water).

-

Alternatively, use column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents.

-

-

Objective: To purify this compound from the active fraction.

-

Methodology:

-

Utilize repeated column chromatography techniques, including Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC), to isolate the target compound.

-

Monitor the separation process using Thin-Layer Chromatography (TLC) with appropriate visualization reagents.

-

-

Objective: To confirm the chemical structure of the isolated compound.

-

Methodology:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule. The elucidation of new iridoid glucosides from Duranta erecta was based on such spectroscopic evidence.[][3]

-

Mandatory Visualizations

The following diagram illustrates a general workflow for the isolation of a natural product like this compound and subsequent screening for biological activity.

References

Durantoside II: Molecular Composition and Weight

Durantoside II, a naturally occurring iridoid glycoside, possesses a specific molecular structure that dictates its chemical properties and biological activities. This technical summary outlines the molecular formula and weight of this compound, key identifiers for researchers in drug development and natural product chemistry.

Molecular Data of this compound

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate quantification, structural elucidation, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₂₇H₃₄O₁₄[][2] |

| Molecular Weight | 582.56 g/mol [][3] |

| Alternate Molecular Weight | 582.5 g/mol [2], 582.6 g/mol [4] |

References

Durantoside II: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Found in a select number of plant species, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Verbenaceae family. The most well-documented sources include:

-

Duranta erecta (syn. Duranta repens) : Commonly known as Golden Dewdrop or Pigeon Berry, this flowering shrub is the most frequently cited source of this compound. The compound is present in both the leaves and stems of the plant.[1][2]

-

Bouchea fluminensis : This species of flowering plant has also been reported to contain this compound.

-

Phlomis floccosa : A member of the Lamiaceae family, this plant has been identified as a natural source of this compound.

While other species within the genus Duranta may also produce this iridoid glycoside, Duranta erecta remains the primary and most studied source for its isolation.

Quantitative Data

At present, there is a notable lack of published quantitative data specifically detailing the yield and purity of this compound from its natural sources. While studies have successfully isolated the compound, they have not consistently reported the percentage yield from the initial plant material or the final purity of the isolated compound. One study on the quantification of other bioactive compounds in Duranta erecta using UPLC-PDA provides a methodological framework that could be adapted for the quantitative analysis of this compound, but does not provide specific data for this compound.[3] Further research is required to establish standardized and reproducible yields to aid in the assessment of its potential for larger-scale production.

Experimental Protocols: Isolation of this compound from Duranta erecta

The following protocol is a composite of methodologies described in the scientific literature for the isolation of iridoid glycosides from Duranta erecta. It provides a general framework that can be optimized for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Collection : Fresh leaves and stems of Duranta erecta are collected.

-

Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding : The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent : A 70% aqueous ethanol solution is a commonly used solvent for the initial extraction of iridoid glycosides.

-

Procedure : The powdered plant material is macerated in the solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent partitioning scheme is as follows:

-

n-hexane : To remove nonpolar compounds such as fats and waxes.

-

Dichloromethane or Chloroform : To remove compounds of intermediate polarity.

-

Ethyl Acetate : To isolate a fraction containing flavonoids and some glycosides.

-

n-butanol : This fraction is known to be rich in iridoid glycosides, including this compound.[2]

-

Chromatographic Purification

The n-butanol fraction, which is enriched with this compound, is subjected to further chromatographic separation to isolate the pure compound.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel is used as the adsorbent.

-

Mobile Phase : A gradient solvent system is typically employed, starting with a less polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Stationary Phase : A reversed-phase C18 column is commonly used for the fine purification of iridoid glycosides.

-

Mobile Phase : A gradient of water and methanol or acetonitrile is typically used as the eluent. The specific gradient program would need to be optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Detection : A UV detector is used to monitor the elution of compounds.

-

Isolation : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies investigating the direct effects of isolated this compound on cellular signaling pathways. However, extracts from Duranta erecta, which contain this compound, have been reported to possess anti-inflammatory properties. A plausible mechanism for the anti-inflammatory action of natural compounds is the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).

The diagram below illustrates a hypothetical signaling pathway that could be a target for the anti-inflammatory activity of compounds like this compound. It is important to note that this is a generalized representation of inflammatory signaling and has not been specifically validated for this compound.

Conclusion

This compound is a promising iridoid glycoside with potential therapeutic value. While its presence in Duranta erecta is well-established, further research is needed to quantify its yield and to fully elucidate its pharmacological properties and mechanisms of action. The methodologies outlined in this guide provide a solid foundation for researchers to pursue the isolation and further investigation of this interesting natural product. Future studies focusing on quantitative analysis and the exploration of its effects on specific cellular signaling pathways will be crucial in realizing the full potential of this compound in drug development.

References

- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Simultaneous quantification of five bioactive phenylethanoid, iridoid, and flavonol glycosides in Duranta erecta L.: Ultra performance liquid chromatography method validation and uncertainty measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Durantoside II.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durantoside II is a naturally occurring iridoid glycoside found in plants of the genus Duranta, notably Duranta erecta (also known as Duranta repens).[1][2] Iridoids are a class of secondary metabolites known for a wide range of biological activities, making this compound a compound of interest for pharmacological research and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities and the experimental methodologies used to study them.

Physical and Chemical Properties

This compound is a white amorphous powder.[1] Its fundamental properties are summarized in the table below. While some physical constants like the melting point have not been explicitly reported in recent literature, predicted values and data from related compounds provide valuable benchmarks.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₄ | [3] |

| Molecular Weight | 582.6 g/mol | [3] |

| Appearance | Amorphous Powder | [1] |

| CAS Number | 53526-66-2 | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| Predicted Boiling Point | 803.7 ± 65.0 °C | [] |

| Predicted Density | 1.52 ± 0.1 g/cm³ | [] |

Spectroscopic Data

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of iridoid glycosides is characterized by absorptions arising from the conjugated systems within the molecule. For a related compound, Duranterectoside A, isolated from the same plant, UV absorption maxima (λmax) in methanol were observed at 222, 233, 298, and 328 nm.[1] It is anticipated that this compound would exhibit a similar UV absorption profile due to its comparable chromophores.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include strong, broad absorptions for hydroxyl (-OH) groups, characteristic peaks for ester carbonyl (C=O) stretching, and absorptions corresponding to carbon-carbon double bonds (C=C) and carbon-oxygen (C-O) bonds within the glycosidic linkage and the iridoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural confirmation of complex natural products like this compound. Although specific spectral data for this compound is not detailed in the readily available literature, the analysis of related iridoid glycosides provides a reference for the expected chemical shifts and coupling constants. The spectra would reveal signals corresponding to the protons and carbons of the iridoid skeleton, the glucose moiety, and the substituted cinnamic acid derivative.

Biological Activities and Signaling Pathways

Research on the biological activities of compounds isolated from Duranta erecta suggests that iridoid glycosides, as a class, possess significant pharmacological potential, particularly as anti-inflammatory and antioxidant agents.[6][7]

Anti-inflammatory Activity

Studies on extracts of Duranta repens containing iridoid glycosides have demonstrated potent antioxidative and radical scavenging activities.[7] Furthermore, related compounds have shown the ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[6] Inhibition of these enzymes blocks the production of pro-inflammatory prostaglandins and leukotrienes, respectively. This dual-inhibition mechanism is a promising strategy for the development of safer anti-inflammatory drugs.[8][9]

Below is a simplified representation of the proposed anti-inflammatory signaling pathway that this compound may modulate.

Anticancer Activity

While direct studies on the anticancer properties of this compound are limited, other iridoid glycosides have been investigated for their cytotoxic effects against various cancer cell lines. The evaluation of anticancer activity often involves preliminary in vitro screening to determine the compound's efficacy and selectivity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies for assessing anti-inflammatory and anticancer activities can be adapted.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of iridoid glycosides like this compound from plant material, based on procedures described for Duranta erecta.[2]

In Vitro Anti-inflammatory Assays

COX and LOX Inhibition Assays: The inhibitory activity of this compound against COX-1, COX-2, and 5-LOX can be determined using commercially available enzyme immunoassay (EIA) kits.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2, and human recombinant 5-LOX are used.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. This compound at various concentrations is pre-incubated with the enzyme.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Detection: The product of the enzymatic reaction (e.g., Prostaglandin F2α for COX, Leukotriene B4 for LOX) is quantified using a specific antibody and a colorimetric or fluorometric substrate.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]

-

Cell Culture: Human cancer cell lines (e.g., breast, colon, lung cancer) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and possibly anticancer therapies. While its physical and chemical properties are partially characterized, further detailed spectroscopic analysis is warranted. The exploration of its biological activities, guided by the known effects of related iridoid glycosides, opens avenues for future research. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's pharmacological profile, which is essential for its potential development as a novel therapeutic agent.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS:53526-66-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidative iridoid glycosides from the sky flower (Duranta repens Linn) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

Durantoside II: A Technical Guide for Researchers

An In-depth Examination of its Chemical Identity, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durantoside II, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and a detailed exploration of its known biological activities. This document synthesizes available data on its cytotoxic, anti-inflammatory, and antiviral potential, and explores its putative interactions with key cellular signaling pathways. Detailed experimental protocols for its isolation and analysis are also presented to facilitate further research and development.

Chemical Identification and Physicochemical Properties

This compound is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53526-66-2 | [1] |

| IUPAC Name | methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [2][3] |

| Molecular Formula | C27H34O14 | [2][3] |

| Molecular Weight | 582.56 g/mol | [2][3] |

| Appearance | Powder | [1] |

| Purity | >95% (commercially available) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Duranta erecta

The following protocol outlines a standard method for the isolation of iridoid glycosides, including this compound, from the leaves of Duranta erecta.

2.1.1. Extraction

-

Air-dry the leaves of Duranta erecta at room temperature and then grind them into a fine powder.

-

Macerate the powdered leaves with 70% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, methylene chloride, ethyl acetate, and n-butanol.

-

Evaporate the solvent from each fraction to yield the respective fractions. This compound is typically found in the more polar fractions.

2.1.3. Chromatographic Purification

-

Subject the bioactive fractions (typically ethyl acetate and n-butanol fractions) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, research on the source plant, Duranta erecta, and structurally related compounds suggests potential in several therapeutic areas.

Anti-Inflammatory Activity

Extracts of Duranta erecta have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While the specific contribution of this compound to this activity is yet to be fully elucidated, iridoid glycosides are a class of compounds known for their anti-inflammatory effects.

Table 2: Anti-Inflammatory Activity Data (General)

| Assay | Target | Effect of Related Compounds/Extracts | Reference |

| COX-1 Inhibition | Cyclooxygenase-1 | Extracts of D. erecta show inhibitory effects. | [2] |

| COX-2 Inhibition | Cyclooxygenase-2 | Extracts of D. erecta show inhibitory effects. | [2] |

| 5-LOX Inhibition | 5-Lipoxygenase | Extracts of D. erecta show inhibitory effects. | [2] |

Cytotoxic Activity

Table 3: Cytotoxicity Data (General for Natural Products)

| Cell Line | Compound Type | Reported IC50 Values (µM) |

| Breast Cancer (e.g., MCF-7, MDA-MB-231) | Various natural products | Variable, often in the low micromolar range. |

| Colon Cancer (e.g., HCT116) | Various natural products | Variable, often in the low micromolar range. |

| Liver Cancer (e.g., HepG2) | Various natural products | Variable, often in the low micromolar range. |

Antiviral Activity

The broad structural diversity of iridoid glycosides suggests they may possess antiviral properties. Further screening of this compound against a panel of viruses is warranted to explore this potential.

Table 4: Antiviral Activity Data (General for Natural Products)

| Virus | Assay | Reported EC50 Values (µM) |

| Herpes Simplex Virus (HSV) | Plaque Reduction Assay | Variable for different natural products. |

| Influenza Virus | Cytopathic Effect (CPE) Inhibition Assay | Variable for different natural products. |

| Dengue Virus | Focus Forming Unit Reduction Assay | Variable for different natural products. |

Potential Mechanisms of Action: Signaling Pathways

The biological activities of natural products are often mediated through their interaction with key cellular signaling pathways. Based on the known functions of other iridoid glycosides and phytochemicals, this compound may modulate the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting NF-κB activation. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. This compound could potentially modulate MAPK signaling by affecting the phosphorylation status of key kinases in these cascades, thereby influencing cell fate.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy. This compound may exert pro-apoptotic effects by inhibiting key components of the PI3K/Akt pathway, such as the phosphorylation of Akt.

Caption: Proposed inhibitory action of this compound on the PI3K/Akt pathway.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications. However, further research is imperative to fully characterize its pharmacological profile. Future studies should focus on:

-

Quantitative Bioactivity Screening: Determining the IC50 and EC50 values of pure this compound in a range of cytotoxicity, anti-inflammatory, and antiviral assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

References

Durantoside II: A Potential Therapeutic Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Durantoside II, an iridoid glycoside isolated from the plant Duranta repens (also known as Duranta erecta), has garnered interest within the scientific community for its potential therapeutic applications. Iridoid glycosides, a class of secondary metabolites found in a variety of plants, are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, with a focus on its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. While research specifically on isolated this compound is limited, studies on extracts of Duranta repens rich in iridoid glycosides, including this compound, provide valuable insights into its therapeutic promise.

Antioxidant Properties

Extracts of Duranta repens, containing a mixture of iridoid glycosides including this compound, have demonstrated significant antioxidant activity in various in vitro assays.[1][2] This activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.

Quantitative Antioxidant Activity

The antioxidant capacity of the iridoid glycoside mixture isolated from the ethyl acetate-soluble fraction of Duranta repens has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Antioxidant Assay | IC50 Value Range | Strongest Activity (Compound) | IC50 Value of Strongest Compound |

| DPPH Radical Scavenging | 0.481 - 0.719 mM | Duranterectoside A | 0.481 ± 0.06 mM |

| Hydroxyl Radical (•OH) Scavenging | 4.07 - 17.21 µM | Duranterectoside A | 4.07 ± 0.03 µM |

| Total Reactive Oxygen Species (ROS) Inhibition | 43.3 - 97.37 µM | Duranterectoside A | 43.30 ± 0.05 µM |

| Peroxynitrite (ONOO-) Scavenging | 3.39 - 18.94 µM | Duranterectoside A | 3.39 ± 0.02 µM |

Data sourced from a study on the antioxidative iridoid glycosides from Duranta repens.[1]

Experimental Protocols

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity was assessed by mixing a solution of the iridoid glycoside extract with a methanolic solution of DPPH. The decrease in absorbance at 517 nm was measured spectrophotometrically over time, indicating the radical scavenging capacity of the extract.

Hydroxyl Radical (•OH) Scavenging Assay: This assay is typically based on the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The ability of the iridoid glycoside extract to inhibit the degradation of a detector molecule (e.g., deoxyribose) by hydroxyl radicals is measured to determine its scavenging activity.

Total Reactive Oxygen Species (ROS) Inhibitory Activity Test: Cell-based assays are often employed to measure the inhibition of intracellular ROS production. For instance, cells are pre-treated with the iridoid glycoside extract and then exposed to an ROS-inducing agent. The fluorescence of a ROS-sensitive probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is then measured to quantify the reduction in ROS levels.

Peroxynitrite (ONOO-) Scavenging Activity Test: The scavenging of peroxynitrite, a potent and cytotoxic reactive nitrogen species, can be measured by monitoring the inhibition of the ONOO--mediated oxidation of a fluorescent probe, such as dihydrorhodamine 123. The reduction in fluorescence intensity in the presence of the iridoid glycoside extract indicates its scavenging activity.

Signaling Pathway and Experimental Workflow

The antioxidant activity of iridoid glycosides involves direct scavenging of reactive species. The general workflow for assessing this activity is depicted below.

Antioxidant mechanism and assessment workflow.

Potential Anti-inflammatory, Neuroprotective, and Anticancer Effects

While specific studies on this compound are scarce in these areas, the broader class of iridoid glycosides and extracts from Duranta repens have shown promise, suggesting potential avenues for future research on this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Many plant-derived compounds, including iridoid glycosides, have demonstrated significant anti-inflammatory effects.[3] The anti-inflammatory mechanisms of such compounds often involve the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB.[4]

Hypothesized anti-inflammatory signaling pathway.

Neuroprotective Effects

Oxidative stress is a major contributor to neurodegenerative disorders.[5] Antioxidants can play a crucial neuroprotective role by mitigating this damage.[6][7] Given the demonstrated antioxidant properties of iridoid glycosides from Duranta repens, it is plausible that this compound may exert neuroprotective effects. The potential mechanism could involve the reduction of reactive oxygen species and the modulation of cell signaling pathways involved in neuronal survival.

Anticancer Activity

Various natural compounds, including those from the broader classes to which this compound belongs, have been investigated for their anticancer properties.[8][9][10] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for tumor growth. While no direct evidence exists for the anticancer activity of this compound, this remains a promising area for future investigation.

Conclusion and Future Directions

This compound, as a component of Duranta repens, is part of a mixture of iridoid glycosides with potent antioxidant properties. While direct evidence for its other therapeutic effects is currently limited, the known biological activities of Duranta repens extracts and the broader class of iridoid glycosides suggest that this compound is a promising candidate for further research.

Future studies should focus on the isolation of pure this compound to facilitate a more precise evaluation of its specific bioactivities. In-depth investigations into its anti-inflammatory, neuroprotective, and anticancer effects, including the elucidation of the underlying molecular mechanisms and signaling pathways, are warranted. Such research will be crucial in determining the full therapeutic potential of this compound and its viability as a lead compound for drug development.

References

- 1. Antioxidative iridoid glycosides from the sky flower (Duranta repens Linn) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic analogues of durantoside I from Citharexylum spinosum L. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Durantoside II: A Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durantoside II, an iridoid glycoside found in various plant species, particularly within the genus Duranta, is a secondary metabolite implicated in the intricate defense systems of plants. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its purported role in deterring herbivores and inhibiting fungal growth, and the underlying signaling pathways potentially involved. This document synthesizes available research to offer detailed experimental protocols for the extraction, purification, and bioactivity assessment of this compound. Furthermore, it presents quantitative data, where available, for related compounds to provide a comparative context for its potential efficacy. Visualized workflows and signaling cascades are provided to facilitate a deeper understanding of the experimental processes and biological interactions.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic fungi. Among the vast array of defensive secondary metabolites, iridoid glycosides represent a significant class of compounds known for their deterrent and toxic properties. This compound belongs to this class of monoterpenoid-derived compounds, characterized by a cyclopentan-[C]-pyran ring system.

Found in plants such as Duranta erecta, this compound is believed to contribute to the plant's constitutive defense strategy, primarily through its anti-feedant properties, making the plant unpalatable to herbivores. While direct quantitative data on the insecticidal and antifungal activities of this compound are not extensively documented in publicly available literature, the bioactivity of structurally similar iridoid glycosides provides valuable insights into its potential defensive capabilities. This guide aims to consolidate the current understanding of this compound and provide a framework for future research into its specific mechanisms of action and potential applications.

Chemical Properties of this compound

-

Chemical Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

-

Molecular Formula: C₂₇H₃₄O₁₄

-

Molecular Weight: 582.56 g/mol

-

Class: Iridoid Glycoside

Role in Plant Defense

The primary defensive role attributed to iridoid glycosides like this compound is their function as feeding deterrents against herbivores. The bitter taste of these compounds often discourages insects from feeding on the plant tissue. Upon tissue damage by an herbivore, cellular compartmentalization is disrupted, bringing iridoid glycosides into contact with β-glucosidases. This enzymatic hydrolysis can release unstable and reactive aglycones, which can be toxic or further deter feeding.

While specific studies detailing the antifungal activity of this compound are scarce, many iridoid glycosides are known to possess antimicrobial properties. This suggests a potential dual role for this compound in protecting the plant against both herbivorous insects and pathogenic fungi.

Quantitative Bioactivity Data (Comparative)

Table 1: Insecticidal and Antifeedant Activity of Selected Iridoid Glycosides and Other Natural Compounds

| Compound/Extract | Test Organism | Bioassay Type | Measurement | Result |

| Lamiide | Spodoptera littoralis | Antifeedant | Antifeedant Index | Moderate activity |

| Neem Seed Kernel Extract (1%) | Spodoptera frugiperda | Antifeedant | % Antifeedant Activity | High |

| Various Plant Extracts | Spodoptera litura | Antifeedant | % Antifeedant Activity | Varied (up to 88.98%)[1] |

Table 2: Antifungal Activity of Selected Iridoid Glycosides and Other Natural Compounds

| Compound | Fungal Species | Measurement | Result (µg/mL) |

| Lamiide | Various fungi | MIC | Data not specified |

| Various synthetic compounds | Candida albicans | MIC | 1-4 |

| Allicin | Candida species | MIC | 1570 - 6250[2] |

Experimental Protocols

Extraction and Purification of this compound from Duranta erecta

This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Duranta species.[3][4]

-

Plant Material Collection and Preparation:

-

Collect fresh leaves and stems of Duranta erecta.

-

Air-dry the plant material in the shade and then grind it into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The iridoid glycosides, including this compound, are expected to be concentrated in the n-BuOH fraction.

-

-

Chromatographic Purification:

-

Subject the n-BuOH fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of CHCl₃-MeOH.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Insect Antifeedant Bioassay

This protocol is a generalized method for assessing the antifeedant properties of a compound against a generalist herbivore like Spodoptera frugiperda.

-

Insect Rearing:

-

Maintain a laboratory colony of Spodoptera frugiperda on an artificial diet under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 h L:D photoperiod).

-

-

Preparation of Test Solutions:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol or acetone) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution to test different concentrations.

-

-

Leaf Disc No-Choice Bioassay:

-

Excise leaf discs from a suitable host plant (e.g., maize) using a cork borer.

-

Evenly apply a known volume of each test solution to the surface of the leaf discs.

-

Allow the solvent to evaporate completely.

-

Place one treated leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a pre-starved third or fourth instar larva of S. frugiperda into each Petri dish.

-

Use leaf discs treated with the solvent alone as a control.

-

Replicate each treatment and control.

-

-

Data Collection and Analysis:

-

After 24 or 48 hours, measure the area of the leaf disc consumed by the larva using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) or Percent Feeding Deterrence using an appropriate formula.

-

Antifungal Bioassay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

-

Fungal Culture:

-

Culture the target fungal species (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Potato Dextrose Agar).

-

-

Inoculum Preparation:

-

Prepare a standardized fungal spore or yeast cell suspension in a sterile saline solution, adjusting the concentration to a specific value (e.g., 10⁵ CFU/mL).

-

-

Preparation of Test Compound Dilutions:

-

In a 96-well microtiter plate, perform serial dilutions of the purified this compound in a suitable liquid growth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (medium with inoculum, no compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

-

MIC Determination:

-

Visually assess the wells for fungal growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Signaling Pathways in Plant Defense

The defensive action of secondary metabolites like this compound is often linked to the activation of major plant defense signaling pathways, primarily the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.

-

Jasmonic Acid (JA) Pathway: This pathway is predominantly activated in response to wounding by herbivores and necrotrophic pathogens. The presence of a feeding insect and the associated mechanical damage can trigger the biosynthesis of JA. JA then acts as a signaling molecule, leading to the upregulation of genes involved in producing defense-related proteins and other secondary metabolites. It is plausible that the perception of damage caused by an insect attempting to feed on a plant containing this compound would activate the JA signaling cascade, leading to a broader and more robust defense response.

-

Salicylic Acid (SA) Pathway: The SA pathway is typically associated with defense against biotrophic pathogens. While the direct role of iridoid glycosides in modulating the SA pathway is less clear, there is extensive crosstalk between the JA and SA pathways. In some instances, these pathways can act antagonistically, while in others, they can be synergistic. The presence of a fungal pathogen could trigger the SA pathway, and the presence of this compound might influence the outcome of this response.

The exact mechanism by which this compound might be perceived by the plant cell to initiate or modulate these signaling pathways is an area that requires further investigation. It could involve the recognition of the compound itself, its degradation products, or the cellular damage it might cause to the attacking organism.

Visualizations

Conclusion and Future Directions

This compound, as an iridoid glycoside, is poised to play a significant role in the chemical defense strategy of the plants that produce it. While its primary role is likely as an antifeedant against herbivores, the potential for antifungal activity warrants further investigation. The lack of specific quantitative bioactivity data for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the precise LC₅₀ and MIC values of purified this compound against a range of agriculturally significant insect pests and fungal pathogens.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound and its aglycone in insects and fungi.

-

Signaling Pathway Elucidation: Utilizing transcriptomic and metabolomic approaches to identify the specific plant signaling pathways that are modulated by this compound upon herbivore or pathogen attack.

-

Synergistic Effects: Exploring the potential for synergistic or antagonistic interactions between this compound and other plant secondary metabolites.

A more profound understanding of the defensive properties and mechanisms of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but may also pave the way for the development of novel, plant-derived pesticides and pharmaceuticals.

References

- 1. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 2. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkamides activate jasmonic acid biosynthesis and signaling pathways and confer resistance to Botrytis cinerea in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalspress.com [journalspress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and diverse class of monoterpenoids that are widespread in the plant kingdom.[1] They are characterized by a cyclopentan-[C]-pyran skeleton and are often found as glycosides.[2] These natural compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive review of the current literature on Durantoside II and its structurally related compounds, with a focus on their pharmacological activities, underlying mechanisms of action, and potential for therapeutic development.

This compound is an iridoid glycoside that has been isolated from various plant species, including Duranta repens.[5] Its chemical structure, along with those of the related compounds Durantoside I and Durantoside III, is presented below. While research on this compound is still emerging, studies on related iridoid glycosides provide valuable insights into its potential biological activities.

Chemical Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Durantoside I | C26H32O13 | 552.5 |

| This compound | C27H34O14 | 582.56 |

| Durantoside III | C28H36O15 | 612.58 |

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the broader class of iridoid glycosides has been extensively studied. The following tables summarize the available quantitative data for related compounds and the general activities attributed to this class.

Anticancer Activity

Iridoid glycosides have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3]

Table 1: Cytotoxic Activity of Iridoid Glycosides and Related Compounds

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Synthetic Durantoside I derivative | Varies | Varies | [3] |

| Picroside II | PC12 (neuroblastoma) | Not specified (effective at 1.2 mg/ml) | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of iridoid glycosides are well-documented and are often attributed to the inhibition of pro-inflammatory mediators.[7]

Table 2: Anti-inflammatory Activity of Iridoid Glycosides

| Compound | Assay | Endpoint | Result | Reference |

| Various Iridoid Glycosides | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | Significant inhibition | [7][8] |

Note: Quantitative data for the direct anti-inflammatory activity of this compound is not currently available.

Antioxidant Activity

Many iridoid glycosides exhibit significant antioxidant activity, which is believed to contribute to their protective effects against various diseases.[9]

Table 3: Antioxidant Activity of Related Compounds

| Compound Class | Assay | Result | Reference |

| Flavonoids | DPPH radical scavenging | IC50 values vary by specific compound | [9] |

| Flavonoids | Oxygen Radical Absorbance Capacity (ORAC) | Values vary by specific compound | [9] |

Note: Specific antioxidant capacity values for this compound have not been reported. The data for flavonoids, a class of compounds also found in plants containing iridoid glycosides, is provided for context.

Neuroprotective Effects

Iridoid glycosides have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[10]

Table 4: Neuroprotective Activity of Iridoid Glycosides

| Compound | Model | Effect | Reference |

| Picroside II | Glutamate-induced excitotoxicity in PC12 cells | Enhanced cell viability, reduced ROS | [6] |

| Picroside II | AlCl3-induced amnesia in mice | Ameliorated learning and memory deficits | [6] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on studies of other iridoid glycosides, the following methodologies are commonly employed.

Cytotoxicity Assays

The cytotoxic effects of compounds are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

General Protocol for MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

General Protocol for Nitric Oxide (NO) Inhibition Assay:

-

RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Cells are pre-treated with different concentrations of the test compound for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Assays

The antioxidant capacity can be determined using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.[11][12]

General Protocol for DPPH Assay:

-

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Signaling Pathways

The biological activities of iridoid glycosides are mediated through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds suggests potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[13] Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[14] Dysregulation of this pathway is common in cancer.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for the anticancer activity of many natural products. Iridoid glycosides are thought to trigger apoptosis through the intrinsic (mitochondrial) pathway.[15]

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.

Conclusion and Future Perspectives

This compound and its related iridoid glycosides represent a promising class of natural products with significant therapeutic potential. While the current body of literature highlights their diverse biological activities, further research is imperative to fully elucidate the specific mechanisms of action and pharmacological properties of this compound. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

In-depth Biological Evaluation: Systematic in vitro and in vivo studies to determine the specific anticancer, anti-inflammatory, antioxidant, and neuroprotective effects of this compound, including the determination of IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features required for activity and to optimize potency and selectivity.

A deeper understanding of the pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic analogues of durantoside I from Citharexylum spinosum L. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]

- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Durantoside II: Advanced Extraction and Purification Protocols for Scientific Research and Drug Discovery

Application Notes & Protocols

Abstract

Durantoside II, an iridoid glycoside identified in plant species such as Duranta erecta, has garnered interest for its potential pharmacological activities.[1][2] This document provides a comprehensive overview of advanced extraction and purification techniques for obtaining high-purity this compound for research and development purposes. Detailed protocols for Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Macroporous Resin Chromatography, and High-Performance Liquid Chromatography (HPLC) purification are presented. Furthermore, quantitative data from studies on analogous iridoid glycosides are summarized to guide experimental design and optimization. Finally, a putative signaling pathway related to the observed cytotoxic effects of Duranta erecta extracts is proposed to stimulate further investigation into the mechanism of action of this compound.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been isolated from the leaves and stems of Duranta erecta (Verbenaceae family).[1][2] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making them promising candidates for drug development. While research on this compound is still emerging, studies on the extracts of Duranta erecta suggest potential cytotoxic and anti-inflammatory properties.[3][4] The efficient extraction and purification of this compound are critical steps for its pharmacological evaluation and potential therapeutic applications.

Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound from plant material. Modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular contents, including this compound.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Iridoid Glycosides and Similar Compounds

| Parameter | Range | Optimal Value | Reference |

| Solvent | Ethanol, Methanol, Water | 53% Methanol in water | [5] |

| Solvent-to-Solid Ratio | 10:1 - 374.61:1 (mL/g) | 11:0.2 (mL/g) | [5][6] |

| Temperature | 10 - 60 °C | 60 °C | [5] |

| Ultrasonic Power/Amplitude | 30 - 90% | 30.1% | [5] |

| Extraction Time | 5 - 57.08 min | 35 min | [6][7] |

Protocol 2.1: Ultrasonic-Assisted Extraction of this compound

-

Preparation of Plant Material: Grind dried and powdered leaves of Duranta erecta to a fine powder (40-60 mesh).

-

Extraction Setup: Place 10 g of the powdered plant material into a 250 mL beaker. Add 110 mL of 53% methanol in water (v/v).

-

Sonication: Immerse the ultrasonic probe into the slurry. Perform the extraction under the following conditions:

-

Temperature: 60 °C

-

Ultrasonic Amplitude: 30%

-

Extraction Time: 35 minutes

-

-

Post-Extraction: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50 °C to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. This method is known for its high speed and efficiency.

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Iridoid Glycosides

| Parameter | Range | Optimal Value | Reference |

| Solvent | Ethanol, Methanol | 72% Ethanol | [8] |

| Solvent-to-Solid Ratio | 15:1 - 35:1 (mL/g) | 15:1 (mL/g) | [8][9] |

| Microwave Power | 178 - 480 W | 400 W | [10][11] |

| Extraction Time | 10 - 38 min | 10 min | [8][9] |

| Number of Extractions | 1 - 2 | 2 | [8][9] |

Protocol 2.2: Microwave-Assisted Extraction of this compound

-

Preparation of Plant Material: Use 10 g of finely powdered Duranta erecta leaves.

-

Extraction: Place the plant material in a microwave extraction vessel and add 150 mL of 72% ethanol.

-

Microwave Irradiation: Perform the extraction under the following optimized conditions:

-

Microwave Power: 400 W

-

Extraction Time: 10 minutes

-

-

Repeat Extraction: Filter the mixture and repeat the extraction process on the plant residue with fresh solvent to maximize yield.

-

Concentration: Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.

Purification Techniques

Following extraction, a multi-step purification process is typically required to isolate this compound with high purity. This process often involves preliminary purification using macroporous resins followed by fine purification with preparative HPLC.

Macroporous Resin Column Chromatography

Macroporous resins are non-ionic adsorbents with a large surface area that can effectively separate compounds based on their polarity. This technique is ideal for the initial cleanup and enrichment of this compound from the crude extract.

Table 3: Parameters for Macroporous Resin Purification of Iridoid Glycosides

| Parameter | Description | Optimal Condition | Reference |

| Resin Type | Non-polar or weakly polar | D101 or HPD950 | [5][12][13] |

| Sample Loading Concentration | Concentration of crude extract | ~4 mg/mL | [5] |

| Elution Solvents | Water, Ethanol-water mixtures | Stepwise gradient: Water -> 30% Ethanol -> 70% Ethanol | [12][13][14] |

| Flow Rate | Bed volumes per hour (BV/h) | 2 BV/h | [14] |

Protocol 3.1: Macroporous Resin Purification of this compound

-

Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a glass column.

-

Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 4 mg/mL. Load the solution onto the prepared column at a flow rate of 2 BV/h.

-

Washing: Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: Elute the column with a stepwise gradient of ethanol-water solutions.

-

Elute with 30% ethanol to remove some polar impurities.

-

Elute with 70% ethanol to collect the fraction containing this compound and other iridoid glycosides.

-

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of target compounds to a high degree of purity (>95%).

Table 4: Parameters for Preparative HPLC Purification of Iridoid Glycosides

| Parameter | Description | Typical Condition | Reference |

| Column | Reversed-phase C18 | C18, 10 µm, 250 x 20 mm | [8][10] |

| Mobile Phase | Acetonitrile (A) and Water (B) | Gradient elution | [8] |

| Gradient Program | Varies depending on separation | e.g., 10-40% A over 30 min | [8] |

| Flow Rate | mL/min | 10-20 mL/min | [8] |

| Detection Wavelength | nm | 240 nm | [8] |

| Injection Volume | µL or mL | Dependent on column size and sample concentration | [8] |

Protocol 3.2: Preparative HPLC Purification of this compound

-

Sample Preparation: Dissolve the enriched fraction from the macroporous resin purification in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System: Use a preparative HPLC system equipped with a C18 column.

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient: A linear gradient from 15% to 35% A over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV detector at 240 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Combine the fractions with the desired purity and remove the solvent by lyophilization to obtain pure this compound.

Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and potential biological mechanisms are essential for clarity and conceptual understanding.

Caption: General workflow for this compound extraction and purification.

While the specific signaling pathway for this compound has not been fully elucidated, the cytotoxic effects observed in Duranta erecta extracts suggest a potential involvement in apoptosis.[4] A plausible mechanism could involve the activation of caspase cascades, which are central to programmed cell death.

Caption: Putative apoptotic pathway induced by this compound.

Conclusion

The protocols and data presented herein provide a robust framework for the efficient extraction and purification of this compound. The application of modern techniques such as UAE and MAE, coupled with a systematic purification strategy involving macroporous resins and preparative HPLC, can yield high-purity this compound suitable for rigorous pharmacological and clinical investigations. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ijcrt.org [ijcrt.org]

- 4. ndpublisher.in [ndpublisher.in]

- 5. Combination of a Deep Eutectic Solvent and Macroporous Resin for Green Recovery of Iridoids, Chlorogenic Acid, and Flavonoids from Eucommia ulmoides Leaves [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Durantoside II Quantification using HPLC

These application notes provide a comprehensive guide for the quantification of Durantoside II in various sample matrices, particularly for researchers, scientists, and professionals in the field of drug development. The protocols outlined below are based on established high-performance liquid chromatography (HPLC) methods for the analysis of iridoid glycosides.

Introduction

This compound is an iridoid glycoside found in several plant species. As with many natural products, accurate and precise quantification is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document details the validated HPLC methods suitable for the determination of this compound.

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing the standard compound and dissolving it in a suitable solvent, such as methanol, to a concentration of 1000 µg/mL.[1] Working standard solutions are then prepared by diluting the stock solution to achieve a desired concentration range for the construction of calibration curves.[1]

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The exact parameters may need to be optimized based on the specific sample.

-

Extraction: An accurately weighed amount of the powdered plant material is extracted with a suitable solvent (e.g., methanol or a hydroalcoholic mixture) using methods such as sonication or reflux.

-

Filtration: The resulting extract is filtered to remove solid debris.

-

Purification (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Final Preparation: The filtered or purified extract is then filtered through a 0.2 µm or 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC Method Parameters

The following table summarizes typical HPLC and UPLC conditions that can be adapted for the quantification of this compound. These methods are based on the successful separation and quantification of various iridoid glycosides.

| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |

| Column | Shim-pack GIST C18 (5 µm, 150 x 4.6 mm)[2] | ACQUITY UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm)[3] | Not Specified |

| Mobile Phase | A: AcetonitrileB: 0.1% TFA in water[2] | A: 0.1% Formic acid in waterB: Acetonitrile[3] | Not Specified |

| Elution | Isocratic (75:25 v/v)[2] | Gradient[3] | Not Specified |

| Flow Rate | 0.5 mL/min[2] | 0.3 mL/min[3] | Not Specified |

| Injection Volume | 20 µL[2] | 2 µL[3] | Not Specified |

| Detector | PDA at 333 nm[2] | PDA at 237 nm[3] | QqQ-MS/MS[4][5] |

Method Validation Data

The following table summarizes the validation parameters for HPLC/UPLC methods used for the quantification of iridoid glycosides, which are indicative of the performance expected for a this compound assay.

| Parameter | Result |

| Linearity (R²) | ≥ 0.9930[4][5] |

| Limit of Detection (LOD) | 0.01–0.25 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.02–0.78 µg/mL[1], 2.6 to 27.57 ng/mL[4][5] |

| Precision (RSD) | Intra-day: 0.06–2.95%Inter-day: 0.10–4.44%[1] |

| Accuracy (Recovery) | 97.20% to 106.36%[1], 95.32–99.86%[4][5] |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based quantification of this compound.

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Visualization